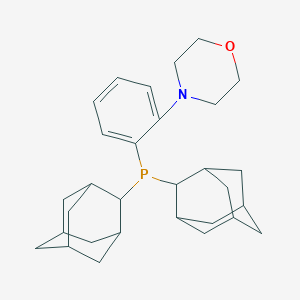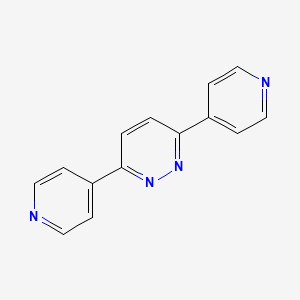
3,6-Di(pyridin-4-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with pyridine groups at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(pyridin-4-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-pyridylhydrazine with 1,4-diketones under acidic conditions, leading to the formation of the pyridazine ring . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,6-Di(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of partially or fully reduced pyridazine derivatives.
Substitution: Introduction of halogen or other substituents on the pyridine rings.
Scientific Research Applications
3,6-Di(pyridin-4-yl)pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Di(pyridin-4-yl)pyridazine largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The pyridazine ring’s ability to participate in hydrogen bonding and π-π stacking interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Pyridazine: A simpler analog with only the pyridazine ring.
Pyridazinone: Contains a carbonyl group at the 3-position of the pyridazine ring.
3,6-Di(4-pyridyl)-1,2,4,5-tetrazine: A tetrazine analog with similar structural features.
Uniqueness: 3,6-Di(pyridin-4-yl)pyridazine is unique due to the presence of two pyridine rings, which enhance its ability to form coordination complexes and participate in diverse chemical reactions. This structural feature also contributes to its potential as a versatile building block in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
3,6-dipyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-14(12-5-9-16-10-6-12)18-17-13(1)11-3-7-15-8-4-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZYXXNTIANXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
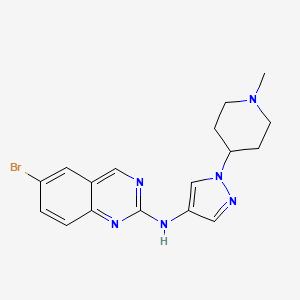
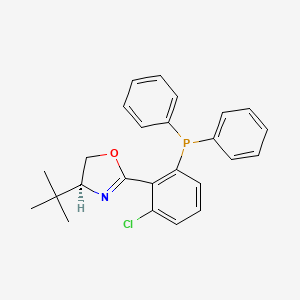
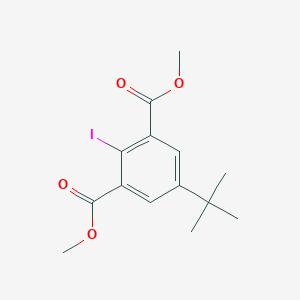
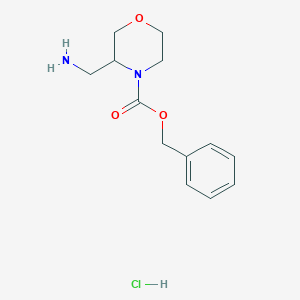
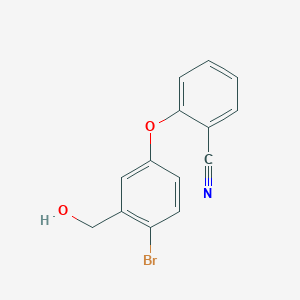
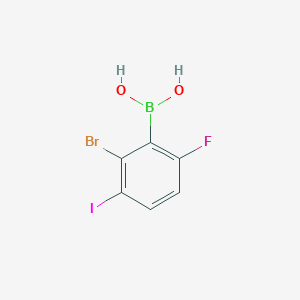
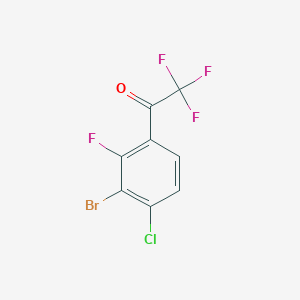
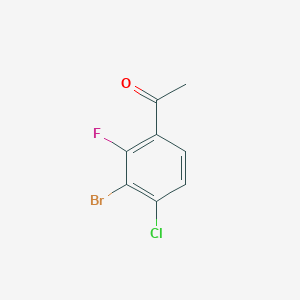
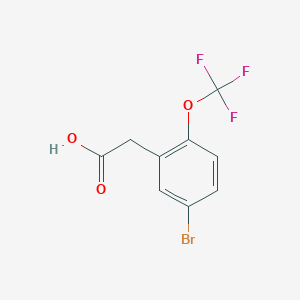

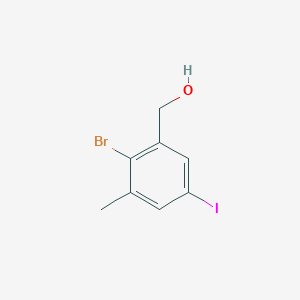
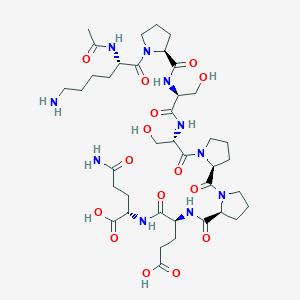
![3-Bromo-1-[3-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene;sulfane](/img/structure/B8137597.png)
